molecular formula C11H10ClFO3 B1408777 Ethyl (4-chloro-3-fluorobenzoyl)acetate CAS No. 1260808-42-1

Ethyl (4-chloro-3-fluorobenzoyl)acetate

Cat. No. B1408777
CAS RN: 1260808-42-1
M. Wt: 244.64 g/mol
InChI Key: RWDICAQJHOYPIZ-UHFFFAOYSA-N
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Description

Ethyl (4-chloro-3-fluorobenzoyl)acetate is a chemical compound with the molecular formula C11H10ClFO3 . It is also known as Ethyl 4-chloro-3-fluoro-β-oxobenzenepropanoate and Benzenepropanoic acid, 4-chloro-3-fluoro-β-oxo-, ethyl ester .


Molecular Structure Analysis

The molecular structure of Ethyl (4-chloro-3-fluorobenzoyl)acetate consists of an ethyl ester group attached to a benzoyl group that is substituted with a chlorine atom at the 4-position and a fluorine atom at the 3-position .

Scientific Research Applications

Synthesis of Complex Organic Compounds

  • Ethyl (4-chloro-3-fluorobenzoyl)acetate has been utilized in the synthesis of complex organic compounds, such as ethyl 1,4‐dihydro‐4‐oxo‐3‐quinolinecarboxylates. These compounds are important in several drug compounds and have been prepared from derivatives of ethyl (4-chloro-3-fluorobenzoyl)acetate through processes like tandem addition-elimination-SNAr reaction (Bunce, Lee, & Grant, 2011).

Anti-microbial Applications

  • Another study focused on the synthesis and antimicrobial studies of 4‐Oxo‐thiazolidine derivatives using ethyl (4-chlorophenoxy)acetate, a compound similar to ethyl (4-chloro-3-fluorobenzoyl)acetate. This study highlights the potential of such compounds in developing antimicrobial agents (Patel, Mistry, & Desai, 2009).

Application in Organic Synthesis Processes

  • The compound has been involved in the development of efficient C–C bond formation methods in the synthesis of various intermediates, such as ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate, emphasizing its role in facilitating key reactions in pharmaceutical synthesis (Guo, Yu, & Su, 2020).

Enzyme-Catalyzed Asymmetric Reduction

  • Ethyl (4-chloro-3-fluorobenzoyl)acetate has been used in enzyme-catalyzed asymmetric reductions, demonstrating its versatility in synthetic chemistry. This application is critical for producing specific enantiomers of pharmaceutical compounds (Shimizu et al., 1990).

Fluorescence Studies

  • Derivatives of ethyl (4-chloro-3-fluorobenzoyl)acetate have been studied for their fluorescence properties, indicating potential applications in imaging and diagnostic fields (Mahadevan et al., 2014).

Luminescent Behavior in Europium Complexes

  • Research has also explored the use of ethyl (4-chloro-3-fluorobenzoyl)acetate in the synthesis of europium complexes, focusing on their luminescent behavior and energy transfer mechanisms. Such studies are important for the development of new materials for optical and electronic applications (Devi et al., 2016).

Novel Synthetic Pathways

  • The compound has been employed in creating novel synthetic pathways for producing various derivatives. These studies contribute to expanding the toolbox of organic synthesis and creating new compounds with potential applications in diverse fields (Coppola & Damon, 1980).

properties

IUPAC Name

ethyl 3-(4-chloro-3-fluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFO3/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDICAQJHOYPIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (4-chloro-3-fluorobenzoyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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